An In-depth Technical Guide to 4-(3-Bromophenyl)-2-methyl-1,3-thiazole
An In-depth Technical Guide to 4-(3-Bromophenyl)-2-methyl-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical properties, a robust synthesis protocol based on the well-established Hantzsch thiazole synthesis, detailed characterization methods, and an exploration of its potential biological activities, drawing insights from structurally related molecules.
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key component in a variety of approved drugs, exhibiting a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a bromophenyl group, as in the case of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, can significantly influence the compound's biological profile, often enhancing its potency and modulating its target specificity. This guide aims to provide researchers with the foundational knowledge to synthesize, characterize, and evaluate this specific thiazole derivative.
Chemical Properties and Data
A comprehensive table summarizing the key chemical properties of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole is presented below. While a specific CAS Number for this exact isomer was not found in public databases, the properties of its likely precursors are well-documented.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNS | - |
| Molecular Weight | 254.15 g/mol | - |
| Appearance | Expected to be a crystalline solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | Inferred |
| CAS Number | Not available | - |
| Precursor: 3'-Bromoacetophenone | CAS: 2142-63-4 | [3][4][5][6] |
| Precursor: Thioacetamide | CAS: 62-55-5 | [7][8][9] |
Synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole via Hantzsch Thiazole Synthesis
The most direct and widely used method for the synthesis of this class of thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole, the logical precursors are 2-bromo-1-(3-bromophenyl)ethanone (α-bromo-3'-bromoacetophenone) and thioacetamide.
Reaction Principle
The Hantzsch synthesis proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone
-
Caution: Bromine is highly corrosive and toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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To a solution of 3'-bromoacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add bromine (1.0 eq) dropwise at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-bromo-1-(3-bromophenyl)ethanone.
Step 2: Hantzsch Condensation
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In a round-bottom flask, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) and thioacetamide (1.1 eq) in a polar solvent such as ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
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Filter the solid, wash with water, and dry under vacuum.
Step 3: Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.
Structural Characterization
The identity and purity of the synthesized 4-(3-Bromophenyl)-2-methyl-1,3-thiazole should be confirmed using a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of analogous compounds.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet for the methyl protons at the 2-position of the thiazole ring, expected around δ 2.7-2.8 ppm.
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A singlet for the proton at the 5-position of the thiazole ring, expected around δ 7.0-7.5 ppm.
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A series of multiplets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons of the 3-bromophenyl ring.
-
-
¹³C NMR:
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A signal for the methyl carbon, expected around δ 19-20 ppm.
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Signals for the thiazole ring carbons, with C2 expected around δ 165-170 ppm, C4 around δ 145-150 ppm, and C5 around δ 115-120 ppm.
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Signals for the bromophenyl ring carbons, including the carbon bearing the bromine atom (expected around δ 122 ppm) and the carbon attached to the thiazole ring (expected around δ 135 ppm).
-
Infrared (IR) Spectroscopy
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Characteristic C=N stretching vibration of the thiazole ring around 1600-1620 cm⁻¹.
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Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.
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C-H stretching vibrations of the aromatic and methyl groups around 2900-3100 cm⁻¹.
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C-Br stretching vibration, typically observed in the fingerprint region.
Mass Spectrometry (MS)
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The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.
Potential Biological Activities and Applications
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazole derivatives.[2][10] The presence of a bromophenyl moiety can enhance cytotoxic activity against various cancer cell lines. The mechanism of action could involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Antimicrobial Activity
Thiazole-based compounds have a long history as antimicrobial agents.[1][12] Derivatives containing a bromophenyl group have shown significant activity against a range of bacteria and fungi.[12] The lipophilic nature of the bromo-substituent may facilitate the compound's penetration through microbial cell membranes.
Caption: Potential biological activities of 4-(3-Bromophenyl)-2-methyl-1,3-thiazole.
Anti-inflammatory Activity
Certain thiazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory enzymes or cytokines.[1] The 3-bromophenyl substitution pattern could be explored for its influence on this activity.
Future Directions and Conclusion
4-(3-Bromophenyl)-2-methyl-1,3-thiazole represents a synthetically accessible compound with a high potential for biological activity. This guide provides a solid foundation for its synthesis and characterization. Future research should focus on the experimental validation of the proposed synthesis protocol, followed by a systematic evaluation of its biological properties. Screening against a panel of cancer cell lines, pathogenic bacteria, and fungi would be a logical first step. Further structure-activity relationship (SAR) studies, involving modifications of the substituents on both the phenyl and thiazole rings, could lead to the discovery of novel therapeutic agents. The insights and protocols detailed herein are intended to empower researchers to explore the full potential of this intriguing thiazole derivative.
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